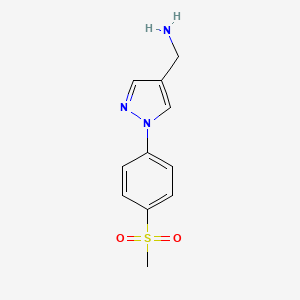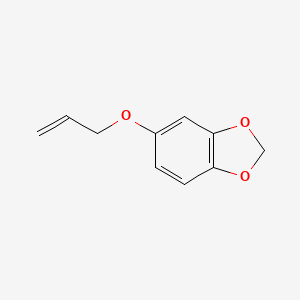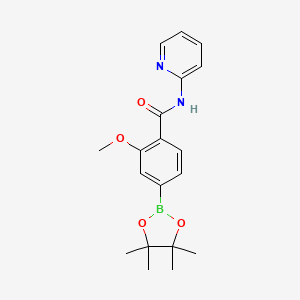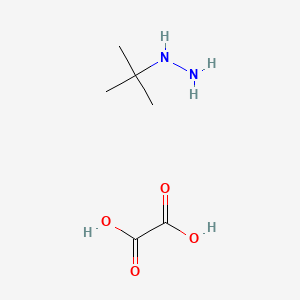
5-Propylisoxazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylisoxazole-4-carbonyl chloride is a heterocyclic compound containing an oxazole ring substituted with a propyl group at the 5-position and a carbonyl chloride group at the 4-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylisoxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final products. The use of heterogeneous reagents like manganese dioxide in packed reactors allows for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
5-Propylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: The major products are the substituted oxazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Propylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Propylisoxazole-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. The carbonyl chloride group can undergo nucleophilic substitution, leading to the formation of biologically active derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Oxazoline: A precursor in the synthesis of oxazoles, containing a five-membered ring with nitrogen and oxygen atoms.
Thiazole: A heterocyclic compound similar to oxazole but with a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
5-Propylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
75705-99-6 |
|---|---|
Fórmula molecular |
C7H8ClNO2 |
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
5-propyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO2/c1-2-3-6-5(7(8)10)4-9-11-6/h4H,2-3H2,1H3 |
Clave InChI |
PVOAUAGSWWTCGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NO1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)










![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)


